N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide
Description
N-(2-((3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. Key structural attributes include:
- 2-Methoxyphenyl substituent at position 3 of the triazolo-pyridazine ring.
- Ethyloxyethyl linker connecting the core to a 4-methylbenzenesulfonamide group.
Properties
IUPAC Name |
N-[2-[[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-15-7-9-16(10-8-15)31(27,28)22-13-14-30-20-12-11-19-23-24-21(26(19)25-20)17-5-3-4-6-18(17)29-2/h3-12,22H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIZWQAHRDGMNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics.
Mode of Action
Based on the structure-activity relationship of biologically important 1,2,4-triazolo-thiadiazines, it can be inferred that the compound might interact with its targets through specific interactions. More research is needed to determine the exact mode of action.
Biochemical Pathways
Similar compounds have been found to inhibit various enzymes, which could affect multiple biochemical pathways
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds, suggesting that these methods could be used to predict the ADME properties of this compound.
Result of Action
Compounds with similar structures have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These effects suggest that the compound could have a broad range of molecular and cellular impacts.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other triazolopyridazines, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The presence of the triazole and pyridazine rings in its structure suggests that it may form hydrogen bonds with these biomolecules, influencing their function.
Cellular Effects
Related compounds have been shown to exhibit anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral activities. These effects are likely mediated through interactions with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : 2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethan-1-amine
- Molecular Formula : C14H15N5O2S
- CAS Number : 1204296-37-6
This structure features a triazole ring linked to a pyridazine moiety, which is characteristic of compounds with notable biological activities.
COX-II Inhibition
Recent studies have highlighted the compound's role as a potential inhibitor of cyclooxygenase II (COX-II), an enzyme involved in the inflammatory process. COX-II inhibitors are significant in treating pain and inflammation without the gastrointestinal side effects associated with non-selective NSAIDs. For instance:
- In vitro Studies : The compound demonstrated moderate inhibitory activity against COX-II with an IC50 value in the range of 0.52 - 22.25 μM .
- Selectivity : Compounds structurally related to this compound exhibited selectivity ratios (S.I.) indicating enhanced selectivity towards COX-II compared to COX-I .
Table 1: Biological Activity Summary
| Activity Type | IC50 (μM) | Selectivity Index (S.I.) | Reference |
|---|---|---|---|
| COX-I Inhibition | >22.25 | - | |
| COX-II Inhibition | 0.52 - 22.25 | 10.73 | |
| Anti-inflammatory | ED50 = 35.7 - 75.2 mmol/kg | - |
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to this compound:
- Eren et al. (2023) reported that derivatives with similar structures exhibited significant anti-inflammatory properties in vivo, showing up to 64% inhibition in inflammation models compared to standard treatments like Celecoxib .
- Chahal et al. (2023) provided insights into the design and development of COX-II inhibitors, emphasizing the importance of structural modifications for enhanced potency and selectivity .
- El-Sayed et al. (2023) highlighted novel synthetic pathways for creating triazole derivatives that showed promising anti-inflammatory activity through COX inhibition .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing triazolo and pyridazine moieties exhibit promising anticancer properties. Research has demonstrated that derivatives of [1,2,4]triazolo[4,3-b]pyridazine can inhibit tumor growth through various mechanisms, including the modulation of apoptosis and cell cycle arrest.
Case Study: Cytotoxic Activity
In a study evaluating the cytotoxic effects of related compounds on cancer cell lines, derivatives showed IC50 values ranging from 2.44 to 9.43 μM against HCT-116 and HepG-2 cell lines. These results suggest that modifications to the triazolo-pyridazine structure can enhance cytotoxicity and selectivity towards cancer cells .
Antimicrobial Properties
The sulfonamide group in the compound is known for its antimicrobial activity. Research has shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways.
Data Table: Antimicrobial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(2-((3-(2-methoxyphenyl)... | Staphylococcus aureus | 32 µg/mL |
| N-(2-((3-(2-methoxyphenyl)... | Escherichia coli | 16 µg/mL |
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. Studies indicate that related compounds can reduce inflammation markers in vitro and in vivo by inhibiting key enzymes involved in inflammatory pathways.
Case Study: In Vivo Anti-inflammatory Activity
In a murine model of acute inflammation, administration of triazolo-pyridazine derivatives resulted in a significant reduction in paw edema compared to control groups . This suggests a promising avenue for the development of new anti-inflammatory drugs based on this scaffold.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Rings
Positional Isomerism of Methoxy Groups
- Target Compound: The 2-methoxyphenyl group introduces steric and electronic effects distinct from analogs with 4-methoxyphenyl substituents (e.g., 2-[[3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine, ).
- Impact : Positional isomerism can influence solubility, metabolic stability, and target affinity.
Sulfonamide vs. Amine/Acetamide Functional Groups
- Target Compound: The 4-methylbenzenesulfonamide moiety enhances hydrogen-bonding capacity and acidity (pKa ~10–11) compared to ethanamine () or acetamide derivatives (e.g., 891117-12-7, ). Sulfonamides are known for improved pharmacokinetic properties, including membrane permeability and half-life .
- Example : In , sulfonamide derivatives of triazolo-pyridazine exhibited moderate antimicrobial activity, suggesting the target compound may share similar or enhanced efficacy .
Linker Modifications
- Ethyloxyethyl Linker: The target compound’s OCH2CH2O spacer provides flexibility and ether oxygen-mediated solvation, contrasting with rigid linkers like phenethylamino groups in pyridazine derivatives (e.g., I-6230, ) .
- Biological Implications : Flexible linkers may improve conformational adaptability for target engagement.
Antimicrobial Potential
- highlights that triazolo-pyridazine sulfonamides with methyl or benzamide substituents show moderate antimicrobial activity against tested microorganisms. The target compound’s 2-methoxyphenyl group and sulfonamide tail may enhance or modulate this activity .
Toxicity Profile
Comparative Data Table
Research Findings and Implications
- Structural Optimization : The target compound’s 2-methoxy and sulfonamide groups position it as a promising candidate for further antimicrobial or therapeutic studies, building on ’s findings .
- Safety Considerations : Analogous compounds () highlight the need for toxicity profiling, particularly for respiratory and dermal exposure .
- Synthetic Challenges : The ethyloxyethyl linker and sulfonamide group may require tailored synthetic routes, as seen in ’s palladium-catalyzed coupling methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
